2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde
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Overview
Description
2-(2,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes an indole core fused with a benzene ring and substituted with a 2,4-dimethylphenyl group and an aldehyde group at the 3-position. Its molecular formula is C17H15NO, and it has a molecular weight of 249.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves the reaction of indole-3-carbaldehyde with 2,4-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield, with stringent quality control measures in place to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole nitrogen can undergo N-alkylation or N-arylation reactions using alkyl halides or aryl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: 2-(2,4-Dimethylphenyl)-1H-benzo[g]indole-3-carboxylic acid.
Reduction: 2-(2,4-Dimethylphenyl)-1H-benzo[g]indole-3-methanol.
Substitution: N-alkyl or N-aryl derivatives of this compound.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological pathways. This compound can inhibit or activate enzymes, leading to various biological effects. The aldehyde group can form Schiff bases with amines, further enhancing its reactivity and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A simpler analog with similar reactivity but lacking the 2,4-dimethylphenyl group.
2-(2,4-Dimethylphenyl)-1H-indole-3-carboxylic acid: An oxidized form with a carboxylic acid group instead of an aldehyde.
N-alkyl or N-aryl derivatives of indole-3-carbaldehyde: Compounds with various alkyl or aryl groups attached to the indole nitrogen
Uniqueness
2-(2,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potential interactions with hydrophobic biological targets.
Properties
CAS No. |
590397-96-9 |
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Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c1-13-7-9-16(14(2)11-13)20-19(12-23)18-10-8-15-5-3-4-6-17(15)21(18)22-20/h3-12,22H,1-2H3 |
InChI Key |
DFYDOAMONOLDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O)C |
Origin of Product |
United States |
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